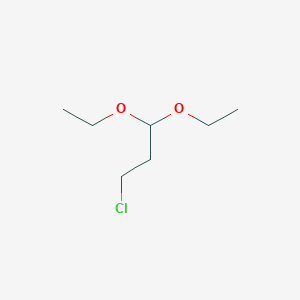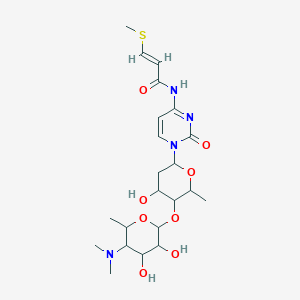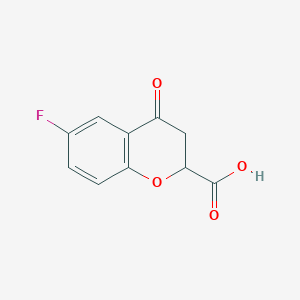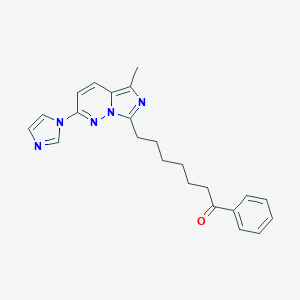
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone, also known as PHIP, is a chemical compound that has gained attention due to its potential applications in scientific research. PHIP is a heterocyclic compound that contains an imidazole ring, a pyridazine ring, and a ketone group. The unique structure of PHIP makes it an interesting molecule to study and has led to the development of various synthesis methods and applications in scientific research.
Mechanism Of Action
The mechanism of action of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been shown to have various biochemical and physiological effects. Studies have shown that 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been shown to have antioxidant activity and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
The advantages of using 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone in lab experiments include its unique structure, which makes it an interesting molecule to study. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has also been shown to have anticancer activity in vitro and in vivo, making it a potential candidate for further drug development. However, the limitations of using 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone in lab experiments include its complex synthesis method and the need for careful control of reaction conditions to achieve high yields.
Future Directions
There are several future directions for the study of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone. One potential direction is the development of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone as a radiotracer for PET imaging. Another direction is the further study of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone's anticancer activity and its mechanism of action. Additionally, the development of new synthesis methods for 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone could lead to more efficient and cost-effective production of this molecule. Overall, 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone is a promising molecule for scientific research and has the potential to contribute to the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been achieved through several methods, including the reaction of 1-phenyl-1-heptanone with imidazole and 2,4-dichloro-5-methylpyridazine in the presence of a base. Another method involves the reaction of 2,4-dichloro-5-methylpyridazine with an imidazole derivative in the presence of a base followed by the addition of 1-phenyl-1-heptanone. The synthesis of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone is a multi-step process that requires careful control of reaction conditions to achieve high yields.
Scientific Research Applications
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been shown to have anticancer activity in vitro and in vivo. Studies have also shown that 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
properties
CAS RN |
152534-26-4 |
|---|---|
Product Name |
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone |
Molecular Formula |
C23H25N5O |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
7-(2-imidazol-1-yl-5-methylimidazo[1,5-b]pyridazin-7-yl)-1-phenylheptan-1-one |
InChI |
InChI=1S/C23H25N5O/c1-18-20-13-14-23(27-16-15-24-17-27)26-28(20)22(25-18)12-8-3-2-7-11-21(29)19-9-5-4-6-10-19/h4-6,9-10,13-17H,2-3,7-8,11-12H2,1H3 |
InChI Key |
IOUDUHWREIAEKP-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)N4C=CN=C4 |
Canonical SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)N4C=CN=C4 |
Other CAS RN |
152534-26-4 |
synonyms |
7-(2-(1H-imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone Im-MIPPH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



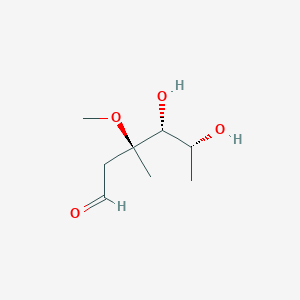
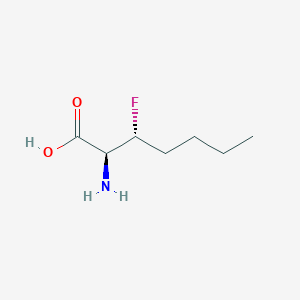
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
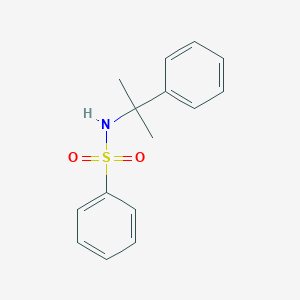
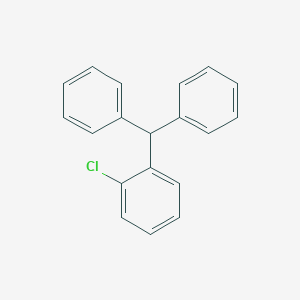
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

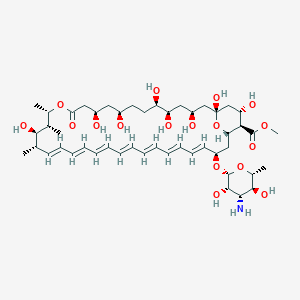
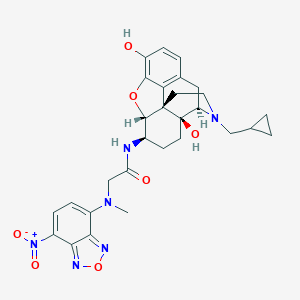
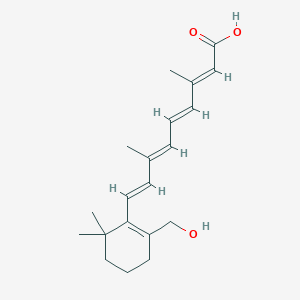
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
